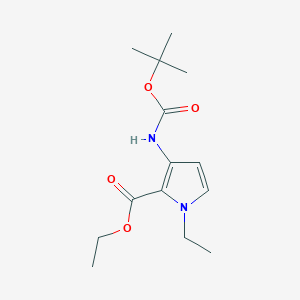

Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate

Description

Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and an ethyl ester at the 2-position. This compound is synthesized via a copper(II)-catalyzed reaction between β-diketones and 1,2-diaza-1,3-dienes (DD) in tetrahydrofuran (THF), achieving yields exceeding 94% . Its structural complexity and functional groups make it a valuable intermediate in medicinal chemistry, particularly for synthesizing analogs of natural products like topsentins, which exhibit biological activity .

Key spectral data include:

- IR: Strong absorption bands at ~1765 cm⁻¹ (ester C=O) and ~1682 cm⁻¹ (Boc carbonyl) .

- NMR: Distinct signals for the ethyl ester (δ ~0.75–0.79 ppm for CH3, δ ~3.87–3.89 ppm for CH2) and Boc group (δ ~1.34 ppm for t-Bu) .

- Mass spectrometry: A molecular ion peak at m/z 554 (M⁺) and fragmentation patterns consistent with Boc cleavage .

Properties

IUPAC Name |

ethyl 1-ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4/c1-6-16-9-8-10(11(16)12(17)19-7-2)15-13(18)20-14(3,4)5/h8-9H,6-7H2,1-5H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKPGGZHUZOFCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=C1C(=O)OCC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Pyrrole or substituted pyrrole derivatives as the core heterocycle.

- Ethylating agents for introduction of the ethyl group at the 1-position.

- Boc anhydride or di-tert-butyl dicarbonate for amino group protection.

- Ethyl chloroformate or ethyl esterification reagents for carboxylate formation.

Synthetic Route Overview

The typical synthetic route involves:

N-Ethylation of Pyrrole:

Introduction of the ethyl group at the nitrogen (1-position) of pyrrole is achieved via alkylation using ethyl halides (e.g., ethyl bromide) under basic conditions such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or THF. This step requires careful control to avoid over-alkylation or polymerization.Amino Group Introduction and Protection:

The amino group at the 3-position is introduced either by direct amination or via nitration followed by reduction. Subsequently, the amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent side reactions during subsequent steps. Boc protection is typically performed by reacting the free amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in dichloromethane at 0–25°C.Carboxylation and Esterification:

The carboxylate group at the 2-position is introduced by carboxylation of the pyrrole ring or by starting from a pyrrole-2-carboxylic acid derivative. Esterification to the ethyl ester is commonly achieved by Fischer esterification using ethanol and acid catalysis or by direct reaction with ethyl chloroformate under basic conditions.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| N-Ethylation | Ethyl bromide, K2CO3, DMF, 50°C, 12 h | 70–85 | >95% |

| Amination and Boc Protection | NH2 introduction, then Boc2O, Et3N, DCM, 0–25°C, 4 h | 65–80 | >95% |

| Esterification | Ethanol, H2SO4 (cat.), reflux, 6 h | 75–90 | >98% |

Yields and purities are based on analogous pyrrole derivatives and optimized laboratory procedures.

Purification Techniques

- Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients is effective for isolating the target compound from reaction mixtures.

- Recrystallization: Solvent systems such as ethanol/water or ethyl acetate/hexane are employed to enhance purity.

- Analytical Monitoring: TLC, ¹H NMR, and HPLC are routinely used to monitor reaction progress and purity.

Optimization of Reaction Conditions

- Solvent Effects: Polar aprotic solvents like DMF and THF improve alkylation efficiency and regioselectivity during N-ethylation.

- Base Selection: Potassium carbonate and sodium hydride are preferred bases for alkylation, with sodium hydride providing faster reaction rates but requiring stricter anhydrous conditions.

- Temperature Control: Lower temperatures (0–25°C) during Boc protection minimize side reactions and decomposition of the Boc group.

- Catalyst Use: Triethylamine or DMAP catalyze Boc protection and esterification steps, improving yields and reaction rates.

Structural Confirmation

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of Boc-protected amino group (characteristic tert-butyl singlet near δ 1.4 ppm), ethyl ester signals (quartet and triplet for CH2 and CH3), and pyrrole ring protons.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the expected molecular weight.

- X-ray Crystallography: When available, single-crystal X-ray diffraction validates the molecular structure and confirms the position of substituents.

Computational Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level support the stability of the Boc-protected amino group and predict favorable electronic properties for further functionalization.

| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| N-Ethylation | Alkylation with ethyl halide | Ethyl bromide, K2CO3, DMF, 50°C | 70–85 | Control to avoid over-alkylation |

| Amino Group Introduction | Amination or nitration/reduction | NH3 or nitrating agents, reduction step | 60–75 | Followed by Boc protection |

| Boc Protection | Carbamate formation | Boc2O, Et3N, DCM, 0–25°C | 65–80 | Protects amino group during esterification |

| Esterification | Fischer esterification or acylation | Ethanol, H2SO4 (cat.) or ethyl chloroformate | 75–90 | Produces ethyl ester at 2-position |

| Purification | Chromatography, recrystallization | Silica gel, EtOAc/hexane, EtOH/H2O | — | Ensures >95% purity |

The preparation of Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate involves a multi-step synthetic approach combining N-alkylation, amino group protection via Boc, and esterification. Optimization of reaction conditions such as solvent choice, temperature, and reagent stoichiometry is critical to achieving high yields and purity. Analytical techniques including NMR, MS, and crystallography confirm the structural integrity of the compound. These methods provide a robust framework for the synthesis of this compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites of the molecule . This protection-deprotection strategy is crucial in multi-step organic synthesis, enabling the sequential construction of complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole Carboxylates with Indole Substituents

Example compounds : 10a–e (from and )

These analogs differ in substituents on the indole rings and pyrrole core:

Key Findings :

Pyrrole Derivatives with Alternative Functional Groups

Ethyl 3-Amino-1H-pyrrole-2-carboxylate Hydrochloride ()

- Structural difference : Lacks Boc protection and 1-ethyl group.

- Synthesis: Multi-step process involving condensation with diethyl aminomalonate, contrasting with the Cu-catalyzed method .

- Properties : Higher water solubility (due to HCl salt) but reduced stability under basic conditions .

Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate ()

- Structural feature: Cyano group enhances electrophilicity, enabling nucleophilic additions.

- Application : Intermediate for pyridone derivatives with reported biological activity .

Formyl-Substituted Pyrroles ()

Comparative Data Tables

Table 1: Physical and Spectral Properties

| Compound Type | Melting Point (°C) | Yield (%) | Key IR Peaks (cm⁻¹) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | 169–173 | 98 | 1765, 1682 | 554 |

| 10b (Me-substituted) | 186–190 | 94 | 1744, 1684 | 582 |

| Ethyl 3-Amino (HCl salt) | Not reported | ~45–70 | 3263 (N-H), 1730 (ester) | 218.5 (free base) |

Biological Activity

Ethyl 3-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has attracted attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 250.29 g/mol. The presence of both amino and carboxylate functional groups in its structure enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biomolecules. The tert-butoxycarbonyl (Boc) group can stabilize the amino group, facilitating interactions with enzymes and receptors. The carboxylate group may participate in ionic interactions, enhancing binding affinity to target proteins.

Antimicrobial Activity

Research indicates that derivatives of ethyl pyrrole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrrole derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 3.90 |

| Escherichia coli | >100 |

| Candida albicans | 7.80 |

These findings suggest selective efficacy against specific pathogens, highlighting the potential for developing new antimicrobial agents based on this compound's structure .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research shows that it can reduce pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases .

Antitumor Activity

In a case study focused on antitumor evaluation, various pyrrole derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. Modifications in the structure of these compounds significantly enhanced their antitumor activity, suggesting that this compound could serve as a lead compound for further drug development .

Case Studies

Case Study 1: Antitumor Evaluation

A study synthesized several pyrrole derivatives, including this compound, to evaluate their cytotoxic effects on human carcinoma cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity, making these compounds promising candidates for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of ethyl pyrrole derivatives against various pathogens. The results demonstrated low MIC values against certain bacteria and fungi, supporting the potential use of these compounds in clinical settings as effective antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.